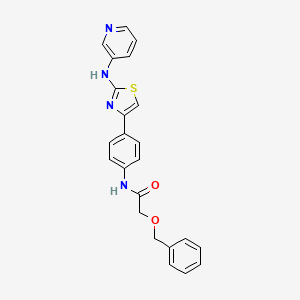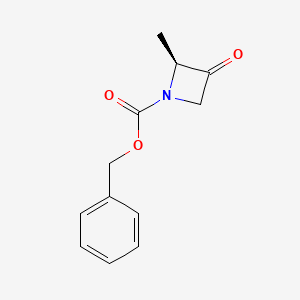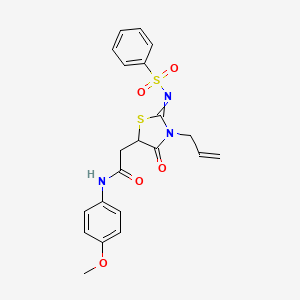
2-(3-allyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-allyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibition properties. The compound is structurally related to various thiazolidinone derivatives that have been synthesized and evaluated for their biological activities in recent studies.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of appropriate thioureas with an ester or an acetylene dicarboxylate. For instance, a series of iminothiazolidin-4-one acetate derivatives were synthesized by reacting 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields . This method could potentially be adapted for the synthesis of the compound , with modifications to the starting materials to incorporate the specific allyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a 4-oxo-2-thiazolidinyl moiety. The structural variations, such as the substitution patterns on the phenyl rings and the nature of the imino group, can significantly influence the biological activity of these compounds. X-ray crystallography has been used to confirm the structure of these derivatives, providing insights into their conformation and potential interactions with biological targets .
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in various chemical reactions due to their reactive sites. The imino group can act as a hydrogen bond donor or acceptor, which is crucial for their interaction with enzymes such as aldose reductase . The presence of substituents like the allyl group could also allow for further chemical modifications through reactions such as allylic oxidation or cross-coupling, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting their pharmacokinetic profile and biological activity. For example, the presence of a methoxy group can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability . The thiazolidinone core is also known for its stability, making these compounds suitable for further pharmacological evaluation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Thiazolidinone derivatives, including structures similar to the compound , have been synthesized through various methodologies, highlighting their significant biological potential. These compounds are part of a class of molecules with a rich history of synthetic development, dating back to the mid-nineteenth century. The advancements in synthetic methodologies have enabled the exploration of their structural and biological properties, with green chemistry approaches being developed for their synthesis. The structural diversity of these molecules has been linked to their pharmacological importance, found in commercial pharmaceuticals with potential activities against different diseases (Santos et al., 2018).
Biological Activities
The thiazolidin-4-one nucleus, along with its functionalized analogues, has been recognized for its great pharmacological importance. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. Their diverse biological responses have made thiazolidinones a highly prized moiety in drug discovery and development. Research has focused on optimizing the structure of thiazolidin-4-one derivatives to enhance their efficiency as drug agents, providing insights for the rational design of new small molecules with significant biological activity (Mech et al., 2021).
Pharmacological Significance
The thiazolidinone core structure has been linked to a variety of pharmacological applications, with studies demonstrating their effectiveness in treating or managing numerous ailments. The versatility of the thiazolidinone scaffold has been explored in medicinal chemistry for the discovery of novel molecules aimed at a target-specific approach. This has included investigations into their role as inhibitors of specific enzymes or receptors, underscoring the scaffold's potential in the development of new therapeutic agents (Verma et al., 2019).
Eigenschaften
IUPAC Name |
2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-13-24-20(26)18(14-19(25)22-15-9-11-16(29-2)12-10-15)30-21(24)23-31(27,28)17-7-5-4-6-8-17/h3-12,18H,1,13-14H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYLCWJCXFSKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)



![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)
![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)
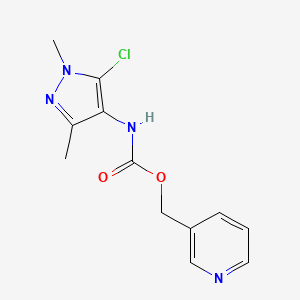
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)
![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)
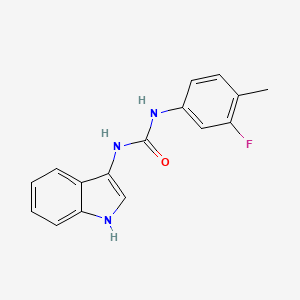
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)
